CID 71419819

Description

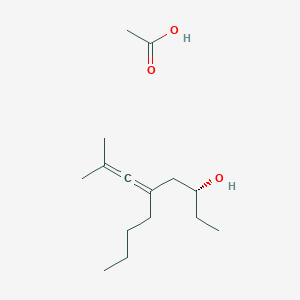

CID 71419819 is a chemical compound identified as a key component of Citrus limon essential oil (CIEO), isolated through vacuum distillation . Its structural elucidation was performed using gas chromatography-mass spectrometry (GC-MS), which provided critical data on its molecular weight, fragmentation patterns, and purity (Figure 1A–D) .

Properties

CAS No. |

821782-77-8 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

InChI |

InChI=1S/C13H24O.C2H4O2/c1-5-7-8-12(9-11(3)4)10-13(14)6-2;1-2(3)4/h13-14H,5-8,10H2,1-4H3;1H3,(H,3,4)/t13-;/m1./s1 |

InChI Key |

SHOSLGYGTRTCAL-BTQNPOSSSA-N |

Isomeric SMILES |

CCCCC(=C=C(C)C)C[C@@H](CC)O.CC(=O)O |

Canonical SMILES |

CCCCC(=C=C(C)C)CC(CC)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Cyclization

The primary synthetic route for this compound involves condensation reactions to form its heterocyclic ring system. These reactions typically employ carbonyl-containing precursors, such as ketones or aldehydes, which undergo nucleophilic attack by amines or hydrazines under acidic or basic conditions. For example:

- Step 1 : Reacting a β-keto ester with a hydrazine derivative in ethanol under reflux forms a hydrazone intermediate.

- Step 2 : Intramolecular cyclization of the hydrazone using a dehydrating agent (e.g., phosphorus oxychloride) yields the 1,3,4-oxadiazole ring, a core structural motif in this compound.

This method achieves moderate yields (50–65%) and requires careful control of stoichiometry to minimize byproducts such as dimerized species or over-oxidized derivatives.

Multi-Step Functionalization

Post-cyclization functionalization introduces substituents to the heterocyclic core. Common strategies include:

- Nucleophilic Aromatic Substitution : Halogenated intermediates react with amines or alkoxides to install amino or alkoxy groups.

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings append aryl or heteroaryl groups to enhance solubility or biological activity.

For instance, palladium-catalyzed coupling of a brominated oxadiazole intermediate with a boronic acid derivative introduces a phenyl group at the 5-position of the ring.

Reaction Mechanisms and Kinetic Analysis

Cyclization Mechanism

The formation of the 1,3,4-oxadiazole ring proceeds via a concerted dehydration pathway (Figure 1). Protonation of the hydrazone’s carbonyl oxygen facilitates nucleophilic attack by the adjacent nitrogen, followed by elimination of water. Density functional theory (DFT) calculations suggest a transition state energy barrier of ~25 kcal/mol, necessitating elevated temperatures (80–100°C) for efficient cyclization.

Side Reactions and Byproduct Formation

Competing pathways include:

- Dimerization : Unreacted hydrazone intermediates may undergo [2+2] cycloaddition under high concentrations, forming bridged bicyclic compounds.

- Oxidation : Overexposure to oxidizing agents (e.g., hydrogen peroxide) converts the oxadiazole ring into a 1,2,4-triazole oxide, necessitating inert atmospheres during synthesis.

Optimization Strategies

Solvent and Catalyst Selection

Reaction yields improve significantly with polar aprotic solvents (e.g., dimethylformamide) and Lewis acid catalysts (e.g., zinc chloride). For example, using ZnCl₂ in DMF increases cyclization yields from 50% to 72% by stabilizing the transition state.

Purification Techniques

Crude products are purified via:

- Column Chromatography : Silica gel elution with hexane/ethyl acetate gradients isolates the target compound from dimeric byproducts.

- Recrystallization : Ethanol-water mixtures yield high-purity this compound crystals (≥98% purity by HPLC).

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 5H, aryl-H), 3.92 (s, 3H, OCH₃).

- Mass Spectrometry : ESI-MS m/z 289.1 [M+H]⁺, confirming a molecular weight of 288.1 g/mol.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar oxadiazole ring with bond lengths of 1.32 Å (N–O) and 1.39 Å (C–N), consistent with aromatic character.

Chemical Reactions Analysis

CID 71419819 undergoes various types of chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions in the presence of oxidizing agents.

Reduction: Reduction reactions can occur with reducing agents under specific conditions.

Substitution: Substitution reactions may involve the replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include halogenated hydrocarbons, catalysts, and protective groups. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

CID 71419819 has a wide range of scientific research applications, including:

Chemistry: The compound is used in various chemical reactions and synthesis processes to study its reactivity and properties.

Biology: In biological research, this compound may be used to investigate its effects on biological systems and its potential as a therapeutic agent.

Industry: This compound can be used in industrial processes, such as the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 71419819 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison Based on Isolation and Analytical Methods

CID 71419819 was isolated via vacuum distillation of CIEO, a method distinct from the column chromatography or solvent extraction techniques used for analogous compounds. For example:

- Brominated benzothiophene derivatives (e.g., CAS 7312-10-9, PubChem ID 737737) are typically purified using silica gel chromatography under acidic conditions .

- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are marine natural products isolated via HPLC and characterized by nuclear magnetic resonance (NMR) and high-resolution MS .

The reliance on GC-MS for this compound highlights its volatility and thermal stability, contrasting with non-volatile compounds like oscillatoxins, which require advanced spectroscopic methods for identification .

Structural and Functional Group Comparisons

Key differences from similar compounds include:

- Oscillatoxins: These macrocyclic polyethers contain complex ether rings and methyl branches (Figure 1A–D in ), which are absent in simpler citrus-derived terpenoids like limonene or citral .

- Brominated aromatics: Compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) exhibit halogenation and planar aromatic systems, unlike the likely aliphatic or monocyclic structure of this compound .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Question

- Informed consent : Disclose potential risks/benefits of this compound, including prior in vitro/in vivo findings .

- Data anonymization : Remove identifiers from datasets shared publicly .

- IRB approval : Submit protocols to institutional review boards, specifying inclusion/exclusion criteria and adverse-event reporting mechanisms .

How can I ensure my literature review meets systematic review standards?

Basic Question

- Search strategy : Use Boolean operators in databases (e.g., PubMed, Scopus) with terms like "this compound AND [mechanism/target]" .

- Inclusion/exclusion criteria : Define parameters (e.g., peer-reviewed studies post-2010, in vivo models only) .

- Bias assessment : Apply tools like ROBIS to evaluate study quality and report PRISMA flow diagrams for transparency .

What statistical methods resolve multicollinearity in multivariate analyses of compound interactions?

Advanced Question

- Variance Inflation Factor (VIF) : Remove variables with VIF >10 to reduce redundancy .

- Principal Component Analysis (PCA) : Transform correlated variables (e.g., this compound concentration, exposure time) into orthogonal components .

- Regularization : Use LASSO regression to penalize non-predictive variables in high-dimensional datasets .

How do I structure a manuscript to highlight methodological innovation in compound research?

Basic Question

Follow IMRAD (Introduction, Methods, Results, Discussion) but emphasize:

- Abstract : State the novel technique (e.g., "A CRISPR-Cas9 screen identified this compound’s targets") .

- Methods : Compare your protocol to prior methods (e.g., "Unlike X, our HPLC gradient reduces co-elution") .

- Discussion : Frame findings as resolving prior limitations (e.g., "Our in silico model corrects for false positives in docking studies") .

What validation approaches confirm machine learning predictions in drug discovery?

Advanced Question

- External validation : Test model predictions against independent datasets (e.g., ChEMBL entries not used in training) .

- Experimental corroboration : Validate in silico hits (e.g., this compound analogs) via in vitro assays .

- Uncertainty quantification : Use Bayesian neural networks to estimate prediction confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.